molecular formula C7H13NO B13106902 3-Ethyl-4-methyl-pyrrolidin-2-one CAS No. 561052-27-5

3-Ethyl-4-methyl-pyrrolidin-2-one

Cat. No.: B13106902
CAS No.: 561052-27-5
M. Wt: 127.18 g/mol
InChI Key: BQFBBOGYICCLDL-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and significant applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methyl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-4-methyl-2-aminobutyric acid with acetic anhydride, followed by cyclization to form the pyrrolidinone ring . The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or xylene.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methyl-pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A parent compound with similar structural features but lacking the ethyl and methyl substituents.

    3-Methyl-pyrrolidin-2-one: Similar structure with a single methyl substituent.

    4-Ethyl-pyrrolidin-2-one: Similar structure with a single ethyl substituent.

Uniqueness: This dual substitution pattern can lead to distinct biological activities and improved pharmacological properties compared to its analogs .

Properties

CAS No.

561052-27-5

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-ethyl-4-methylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-3-6-5(2)4-8-7(6)9/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

BQFBBOGYICCLDL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC1=O)C

Origin of Product

United States

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